[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
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Overview
Description
[1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy-: is an organic compound that belongs to the biphenyl family This compound is characterized by two hydroxyl groups and two methoxy groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- typically involves the reaction of 2,2’-dihydroxybiphenyl with methoxy reagents under specific conditions. One common method is the methylation of 2,2’-dihydroxybiphenyl using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Dihydroxybiphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antioxidant Properties: Its antioxidant properties are explored for potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2,2’-diol: Lacks the methoxy groups, leading to different chemical properties and reactivity.
[1,1’-Biphenyl]-2,2’-dimethoxy-: Lacks the hydroxyl groups, resulting in different applications and biological activities.
[1,1’-Biphenyl]-4,4’-diol, 6,6’-dimethoxy-: Different substitution pattern on the biphenyl rings, affecting its chemical behavior and uses.
Uniqueness: The presence of both hydroxyl and methoxy groups in [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- imparts unique chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial applications highlight its significance.
Biological Activity
[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its therapeutic potential.
Synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
The synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- can be achieved through various methods. A notable approach involves the use of biocatalytic procedures that enhance enantioselectivity. For instance, four different preparations of Pseudomonas cepacia have shown high steric recognition leading to efficient kinetic resolution of the compound .
Table 1: Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Biocatalytic | Kinetic resolution using Pseudomonas cepacia | High |
Chemical Synthesis | Traditional organic synthesis methods | Variable |
Antioxidant Activity
Research indicates that [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- exhibits significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in various in vitro assays.
Antidiabetic Properties
The compound has also been evaluated for its antidiabetic potential through inhibition assays targeting enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate digestion and glucose absorption. Inhibition of these enzymes can lead to lower blood glucose levels.
Table 2: Antidiabetic Activity Assays
Assay Type | Target Enzyme | Result |
---|---|---|
Inhibition Assay | α-Amylase | Significant Inhibition |
Inhibition Assay | α-Glucosidase | Moderate Inhibition |
Antimicrobial Activity
The antimicrobial properties of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- have been studied against various pathogens. The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant activity of various biphenyl derivatives, [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- was found to significantly reduce oxidative stress markers in cell cultures treated with hydrogen peroxide.
Case Study 2: Antidiabetic Mechanism
A recent investigation into the antidiabetic mechanisms revealed that [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- effectively modulates insulin secretion via inhibition of Dipeptidyl Peptidase IV (DPP-IV), enhancing GLP-1 availability and promoting insulin release.
Properties
CAS No. |
107777-49-1 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2-hydroxy-6-methoxyphenyl)-3-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8,15-16H,1-2H3 |
InChI Key |
JMRBJLVTXSIPQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)O)O |
Origin of Product |
United States |
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